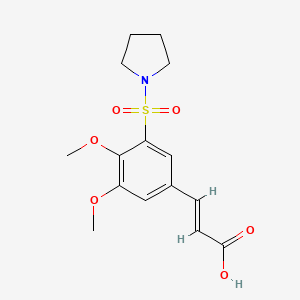
(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid, also known as DAPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
科学的研究の応用
Solar Energy Conversion
One of the notable applications of compounds related to (E)-3-(3,4-dimethoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is in the field of solar energy conversion. Organic dyes containing similar structures have been investigated as sensitizers for dye-sensitized solar cells. These dyes, featuring donor−π−acceptor (D−π−A) configurations, have demonstrated varying degrees of solar-to-electrical energy conversion efficiencies. The efficiency is significantly influenced by the structure of the π-conjugated unit in the dye. For example, dyes with a phenyl ring and a thiophene unit have shown conversion efficiencies of 2.3% under specific conditions, highlighting the potential of such structures in photovoltaic applications (Qin et al., 2007).
Crystal Structure Analysis
Another area of research is the crystal structure analysis of polymeric structures based on derivatives of this compound. Studies have been conducted on two-dimensional polymeric structures synthesized under solvothermal conditions, demonstrating the formation of helical chains connected to metal centers. This research provides insights into the molecular arrangements and potential applications of these compounds in materials science (Zhao et al., 2016).
Molecular Engineering for Solar Cell Applications
Further, molecular engineering of organic sensitizers related to this compound for solar cell applications has been explored. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups have been designed to achieve high incident photon-to-current conversion efficiency. These sensitizers demonstrate significant photovoltaic performance when anchored onto TiO2 films, suggesting their utility in enhancing solar cell efficiency (Kim et al., 2006).
Synthesis and Structural Analysis
Research also extends to the synthesis and structural analysis of isomers of compounds with similar structures, providing detailed insights into their physical and chemical properties. Such studies are crucial for understanding the mechanisms underlying their reactivity and potential applications in various fields, including materials science and organic electronics (Chenna et al., 2008).
特性
IUPAC Name |
(E)-3-(3,4-dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-21-12-9-11(5-6-14(17)18)10-13(15(12)22-2)23(19,20)16-7-3-4-8-16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKRLJVWBZPTRA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

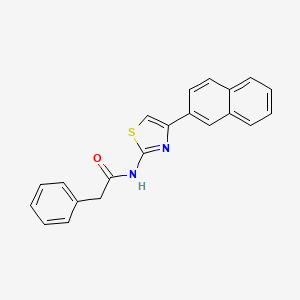
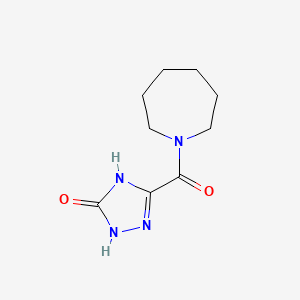
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)
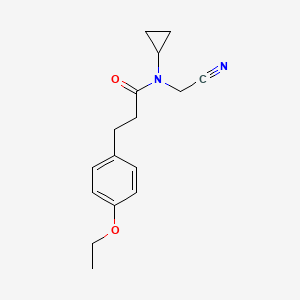

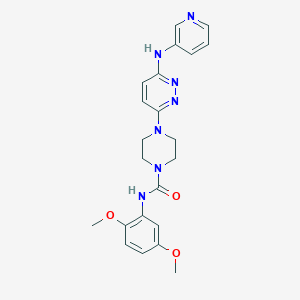

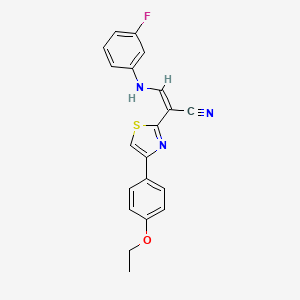

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)
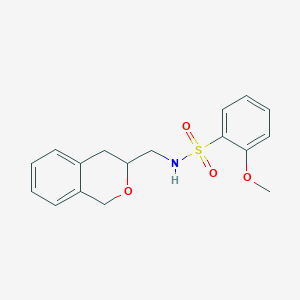
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)
![1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2984940.png)
